(20S)-20-Hydroxypregn-4-en-3-one, also known as 20α-hydroxyprogesterone, is a naturally occurring steroid metabolite found in humans and other mammals []. While it possesses some biological activity, its primary application in scientific research lies in its use as a:
(20S)-20-Hydroxypregn-4-en-3-one, also known as 20-hydroxypregn-4-en-3-one, is a C21 steroid characterized by a double bond between positions 4 and 5 and an oxo group at position 3. It is derived from progesterone through the action of specific enzymes in the corpus luteum and placenta . This compound plays a crucial role in steroid hormone biosynthesis and is involved in various metabolic processes in mammals .
The conversion of progesterone to (20S)-20-hydroxypregn-4-en-3-one is catalyzed by the enzyme 20-alpha-hydroxysteroid dehydrogenase. This reaction highlights its role in the steroidogenic pathway, where it serves as an intermediate compound that can further undergo transformations to yield other biologically active steroids .
(20S)-20-Hydroxypregn-4-en-3-one exhibits various biological activities, primarily related to its function as a metabolite in the human body. It has been identified as a human metabolite produced during metabolic reactions, indicating its significance in physiological processes . Additionally, it may influence reproductive functions and has been studied for its potential roles in regulating hormonal balances.
The synthesis of (20S)-20-hydroxypregn-4-en-3-one can occur through several methods:
These methods ensure the availability of (20S)-20-hydroxypregn-4-en-3-one for research and pharmaceutical applications.
(20S)-20-Hydroxypregn-4-en-3-one has several applications:
Research on (20S)-20-hydroxypregn-4-en-3-one has focused on its interactions with various receptors and enzymes involved in steroid metabolism. Studies indicate that it may influence the activity of certain steroid receptors, thereby affecting gene expression related to reproductive functions . Further interaction studies are necessary to fully elucidate its mechanisms of action and potential therapeutic uses.
Several compounds share structural similarities with (20S)-20-hydroxypregn-4-en-3-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Progesterone | C21-steroid with a ketone at position 3 | Precursor to (20S)-20-hydroxypregn-4-en-3-one |
| (20R)-20-Hydroxypregn-4-en-3-one | Stereoisomer differing at the 20-position | Different biological activity compared to (20S) |
| Pregnenolone | C21-steroid without hydroxyl substitution at position 20 | Precursor for several steroid hormones |
(20S)-20-Hydroxypregn-4-en-3-one stands out due to its specific stereochemistry and its role as an intermediate in steroid hormone synthesis, which distinguishes it from other similar compounds.
Irritant;Health Hazard